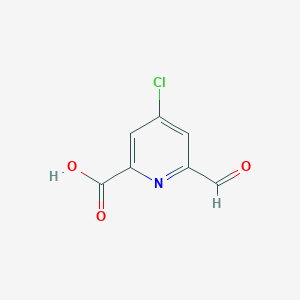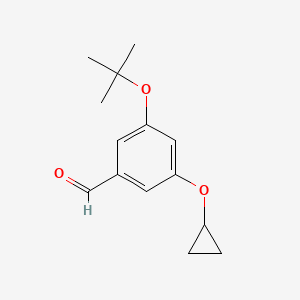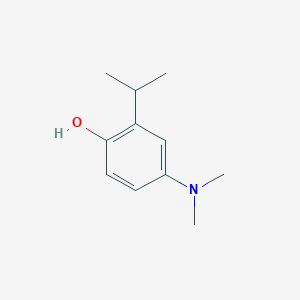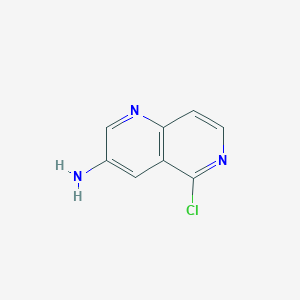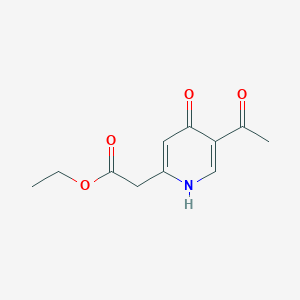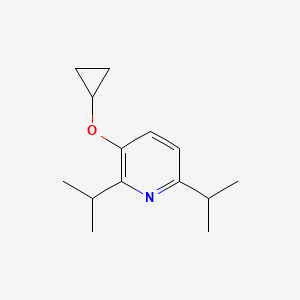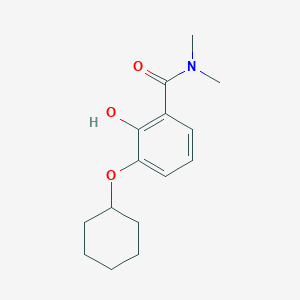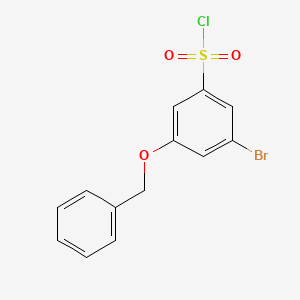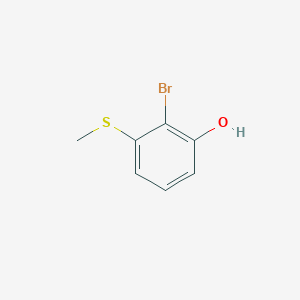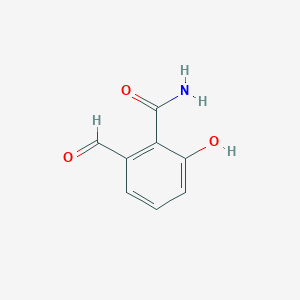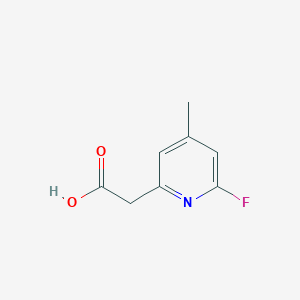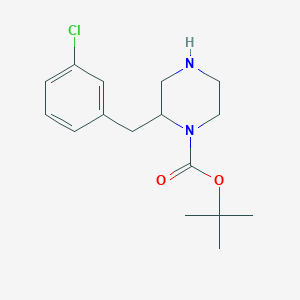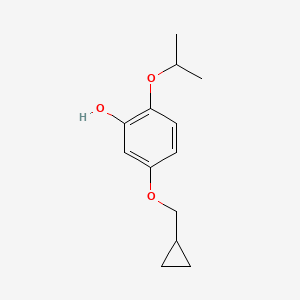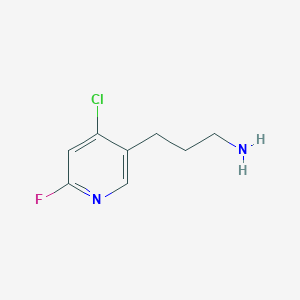
3-(4-Chloro-6-fluoropyridin-3-YL)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-6-fluoropyridin-3-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines. These compounds are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This compound is of significant interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-(4-Chloro-6-fluoropyridin-3-YL)propan-1-amine, involves several methods. One common approach is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with appropriate reagents . Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide . These reactions typically require controlled conditions, such as specific temperatures and the use of catalysts or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of fluorinating reagents and advanced fluorination technology has accelerated the development of these compounds . The availability of fluorinated synthetic blocks and effective fluorinating reagents plays a crucial role in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-6-fluoropyridin-3-YL)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and sodium hydroxide (NaOH).
Oxidation: Reagents such as hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
3-(4-Chloro-6-fluoropyridin-3-YL)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential biological activities, including its role as a mitochondrial complex I electron transport inhibitor.
Agrochemicals: It is explored for its fungicidal activity and potential use in controlling crop diseases.
Biological Research: The compound’s unique properties make it a valuable tool in studying various biological processes and pathways.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-6-fluoropyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of its fungicidal activity, the compound acts as a mitochondrial complex I electron transport inhibitor, disrupting the electron transport chain and leading to the inhibition of fungal growth . The presence of electron-withdrawing substituents in the aromatic ring enhances its activity by affecting the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(4-Chloro-6-fluoropyridin-3-YL)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The combination of chlorine and fluorine substituents in the pyridine ring enhances its electron-withdrawing capability, making it more reactive and potentially more effective in its applications compared to other fluorinated pyridines .
Propriétés
Formule moléculaire |
C8H10ClFN2 |
|---|---|
Poids moléculaire |
188.63 g/mol |
Nom IUPAC |
3-(4-chloro-6-fluoropyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-7-4-8(10)12-5-6(7)2-1-3-11/h4-5H,1-3,11H2 |
Clé InChI |
XTCQASXAKUAEPX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1F)CCCN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


